tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-ethoxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an ethoxy group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl alcohol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3R)-3-ethoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: tert-Butyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (3R)-3-ethoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. The ethoxy group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl-N-methylcarbamate: Used in various organic synthesis reactions.
Uniqueness: tert-Butyl (3R)-3-ethoxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to other tert-butyl esters .
Properties
IUPAC Name |
tert-butyl (3R)-3-ethoxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQETXAYIDTYNTR-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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